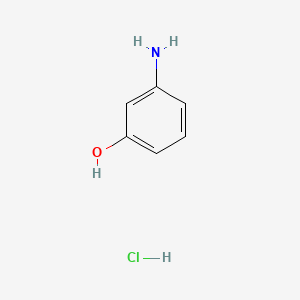![molecular formula C18H17N3O3S B1254821 N-(3-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1254821.png)
N-(3-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-[4-[(5-methyl-2-thiophenyl)methylidene]-2,5-dioxo-1-imidazolidinyl]acetamide is an imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
Molecular Structure and Stability
- Sethusankar, Thennarasu, Velmurugan, and Kim (2002) studied a compound named N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, which has a molecular structure relevant to your query. They found that the imidazolidine-2,4-dione system is essentially planar and the molecular structure is stabilized by various interactions, indicating the potential stability of similar compounds in chemical research (Sethusankar et al., 2002).
Synthesis and Characterization
- Penthala, Reddy Yerramreddy, and Crooks (2011) synthesized novel compounds, including derivatives similar to the one in your query, using microwave irradiation. These compounds were evaluated for their cytotoxicity against human tumor cell lines, demonstrating their potential application in cancer research (Penthala et al., 2011).
Anti-inflammatory and Antioxidant Activities
- Nikalje, Hirani, and Nawle (2015) synthesized and evaluated novel compounds, including N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, for their anti-inflammatory activity. Their findings suggest the potential use of these compounds in pharmaceutical research focused on inflammation (Nikalje et al., 2015).
Anticancer Applications
- Evren et al. (2019) investigated the anticancer activity of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. They found that certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells, suggesting potential applications in cancer therapeutics (Evren et al., 2019).
Antimicrobial Agents
- Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to determine their antimicrobial activity. This research illustrates the potential use of similar compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Propiedades
Nombre del producto |
N-(3-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide |
|---|---|
Fórmula molecular |
C18H17N3O3S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-4-3-5-13(8-11)19-16(22)10-21-17(23)15(20-18(21)24)9-14-7-6-12(2)25-14/h3-9H,10H2,1-2H3,(H,19,22)(H,20,24)/b15-9+ |
Clave InChI |
QJCCIJNTDDNXKC-OQLLNIDSSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(S3)C)/NC2=O |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(S3)C)NC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



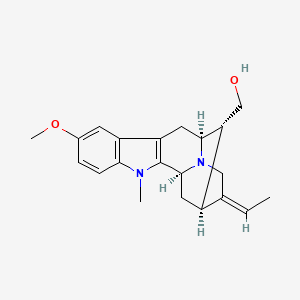
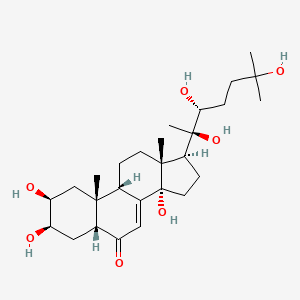
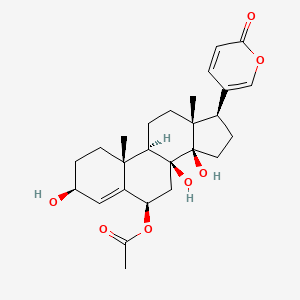
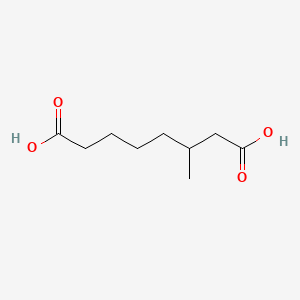
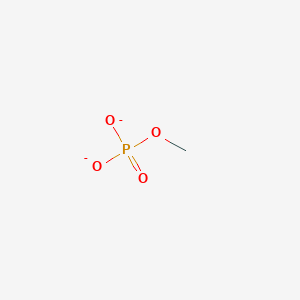
![(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-6-Amino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxy-4-(methylamino)cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1254750.png)
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1254752.png)
![7-Hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde](/img/structure/B1254753.png)
![2-[(5Z)-5-[[5-(hydroxymethyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1254754.png)
![(5E)-5-[(2E,4E)-5-(2,6,6-Trimethyl-1-cyclohexenyl)-3-methyl-2,4-pentadien-1-ylidene]-4-methyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B1254755.png)
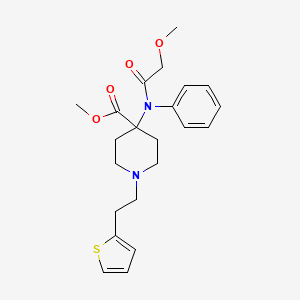
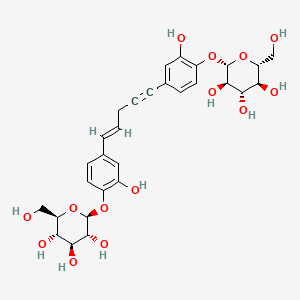
![(2R,3aR,7S,7aS)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one](/img/structure/B1254759.png)
